rac-Cotinine-d3
Overview
Description
rac-Cotinine-d3: is a stable isotope-labeled compound, specifically a deuterated form of cotinine. Cotinine is the primary metabolite of nicotine and is widely used as a biomarker for nicotine exposure. The deuterium labeling in this compound makes it particularly useful in various scientific studies, including pharmacokinetics and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Cotinine-d3 typically involves the deuteration of cotinine. One common method includes the reaction of cotinine with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: rac-Cotinine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to cotinine N-oxide.
Reduction: Reduction to dihydrocotinine.
Substitution: N-alkylation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Cotinine N-oxide.
Reduction: Dihydrocotinine.
Substitution: N-alkylated cotinine derivatives.
Scientific Research Applications
rac-Cotinine-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of cotinine and related compounds.
Biology: Helps in studying the metabolic pathways of nicotine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine.
Industry: Employed in the development of smoking cessation products and in the quality control of nicotine-containing products
Mechanism of Action
rac-Cotinine-d3 exerts its effects primarily through its interaction with nicotinic acetylcholine receptors, albeit with much lower potency compared to nicotine. The compound’s mechanism involves the activation of the Akt/GSK3/synaptophysin pathway, which plays a crucial role in synaptic density and cognitive functions. This pathway is significant in learning and memory processes .
Comparison with Similar Compounds
Cotinine: The non-deuterated form, widely used as a biomarker for nicotine exposure.
3-Hydroxycotinine: Another major metabolite of nicotine, often measured alongside cotinine.
Uniqueness of rac-Cotinine-d3: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, offering insights that are not easily achievable with non-labeled compounds .
Properties
IUPAC Name |
5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201339943 | |
Record name | (+/-)-Cotinine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110952-70-0, 66269-66-7 | |
Record name | (+/-)-Cotinine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-Cotinine-d3 (methyl-d3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 66269-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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